1,4-Diethyl-3,5-dimethyl-1H-pyrazole
Description
Overview of Pyrazole (B372694) Heterocyclic Chemistry and its Importance in Organic Synthesis
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. nih.govmdpi.com This structural feature imparts unique chemical properties that make them valuable building blocks in organic synthesis. bldpharm.comorganic-chemistry.org The pyrazole ring is a π-excessive system, which influences its reactivity. Electrophilic substitution reactions, for instance, typically occur at the C4 position, while nucleophilic attacks are more common at the C3 and C5 positions. bldpharm.com
The synthesis of the pyrazole core is well-established, with the most common method being the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govresearchgate.net This reaction, known as the Knorr pyrazole synthesis, allows for the creation of a wide variety of substituted pyrazoles by simply changing the starting materials. nih.gov Other synthetic routes include 1,3-dipolar cycloadditions and multicomponent reactions, offering further versatility in accessing diverse pyrazole structures. bldpharm.com The adaptability of these synthetic methods has cemented the importance of pyrazoles as versatile scaffolds in the construction of more complex molecules. organic-chemistry.org
Academic and Research Significance of Substituted Pyrazole Derivatives
The true value of the pyrazole nucleus in academic and research settings lies in its capacity for substitution. The ability to introduce various functional groups at different positions on the pyrazole ring allows for the fine-tuning of the molecule's physical, chemical, and biological properties. mdpi.com This has led to the development of a vast library of substituted pyrazole derivatives with a wide range of applications.
In medicinal chemistry, substituted pyrazoles are recognized as "privileged scaffolds" due to their prevalence in a multitude of biologically active compounds. rsc.org For example, celecoxib, a well-known anti-inflammatory drug, features a substituted pyrazole core. Other derivatives have shown potential as anticancer, antimicrobial, and antidepressant agents. bldpharm.com The specific substituents on the pyrazole ring play a crucial role in determining the compound's biological target and efficacy.
Beyond pharmaceuticals, substituted pyrazoles are significant in materials science and agrochemistry. Their unique electronic and photophysical properties have led to their investigation as components in dyes, fluorescent probes, and organic light-emitting diodes (OLEDs). In agriculture, certain substituted pyrazoles have been developed as herbicides and insecticides. The continued exploration of substituted pyrazoles in academic research is driven by the quest for novel compounds with enhanced properties for these and other applications.
Structural Context of 1,4-Diethyl-3,5-dimethyl-1H-pyrazole within the Pyrazole Chemical Space
This compound, as its name suggests, is a tetra-substituted pyrazole. It features methyl groups at positions 3 and 5, and ethyl groups at positions 1 and 4 of the pyrazole ring. The substitution at the N1 position with an ethyl group means it is a 1-substituted pyrazole, which can influence its solubility and reactivity compared to its N-unsubstituted counterpart.
The presence of alkyl groups at all available positions of the pyrazole ring (C3, C4, and C5) makes this compound a fully substituted derivative in its carbon framework. This steric bulk around the pyrazole core can impact its conformational flexibility and how it interacts with other molecules. From a synthetic standpoint, its structure suggests a likely synthesis from a substituted hydrazine (ethylhydrazine) and a suitably substituted 1,3-dicarbonyl compound.
While specific research on this compound is not extensively documented in publicly available literature, its structural features place it within a class of compounds of interest for fundamental chemical studies. The investigation of such fully substituted pyrazoles can provide insights into the electronic and steric effects of alkyl groups on the pyrazole ring system.
Properties of this compound
| Property | Value |
| CAS Number | 856064-16-9 |
| Molecular Formula | C9H16N2 |
| Molecular Weight | 152.24 g/mol |
| SMILES Code | CC1=C(CC)C(C)=NN1CC |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1,4-diethyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C9H16N2/c1-5-9-7(3)10-11(6-2)8(9)4/h5-6H2,1-4H3 |
InChI Key |
TVBAQWVAMLCRIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C)CC)C |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1,4 Diethyl 3,5 Dimethyl 1h Pyrazole and Pyrazole Systems
Fundamental Reactivity Patterns of the Pyrazole (B372694) Nucleus
The pyrazole ring is an electron-rich aromatic system. The presence of two nitrogen atoms within the ring significantly influences its reactivity. The N1 nitrogen is considered pyrrole-like, with its lone pair contributing to the aromatic 6π-electron system, while the N2 nitrogen is pyridine-like, with its lone pair located in an sp² orbital in the plane of the ring. This configuration makes the pyrazole ring susceptible to both electrophilic attack on the carbon atoms and reactions involving the nitrogen atoms.
Electrophilic Aromatic Substitution at the Pyrazole Ring
Due to the electron-donating nature of the N1 nitrogen, the pyrazole ring is activated towards electrophilic aromatic substitution. Electron density calculations reveal that the C4 position has the highest electron density, making it the primary site for electrophilic attack. Attack at the C3 or C5 positions would result in a less stable cationic intermediate where the positive charge is placed on a carbon adjacent to the electron-deficient pyridine-like N2 nitrogen. rrbdavc.org Consequently, electrophilic substitution on the pyrazole ring occurs almost exclusively at the C4 position. rrbdavc.org
Common electrophilic substitution reactions for pyrazoles include nitration, sulfonation, halogenation, and formylation. scribd.com For the specific molecule 1,4-Diethyl-3,5-dimethyl-1H-pyrazole, the C4 position is already occupied by an ethyl group. This tetra-substituted nature means that further electrophilic aromatic substitution on the pyrazole ring itself is unlikely to occur under standard conditions without leading to the displacement of an existing substituent.
Table 1: Common Electrophilic Aromatic Substitution Reactions on the Pyrazole Nucleus
| Reaction | Reagents | Electrophile | Position | Product |
|---|---|---|---|---|
| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C-4 | 4-Nitropyrazole |
| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | C-4 | Pyrazole-4-sulfonic acid |
| Vilsmeier-Haack Formylation | POCl₃ + DMF | Vilsmeier reagent (Cl-CH=NMe₂⁺) | C-4 | Pyrazole-4-carbaldehyde |
| Diazonium Coupling | Ar-N₂⁺Cl⁻ (diazonium salt), mild base | Ar-N₂⁺ | C-4 | 4-(Arylazo)pyrazole |
| Halogenation | Br₂, Cl₂, I₂ | Br⁺, Cl⁺, I⁺ | C-4 | 4-Halopyrazole |
Data sourced from various electrophilic substitution reaction studies. scribd.com
Nucleophilic Reactivity and Deprotonation at N1
The nitrogen atoms confer nucleophilic and basic properties to the pyrazole ring. The N1 nitrogen in an unsubstituted or N-H pyrazole is weakly acidic (pKa ≈ 14.2) and can be deprotonated by a strong base to form a pyrazolate anion. nih.gov This anion is a potent nucleophile and readily reacts with various electrophiles, such as alkyl halides, leading to N-alkylation.
The N2 nitrogen, with its available lone pair, is basic and is the site of protonation in acidic media. nih.gov It can also act as a nucleophile, for instance, by reacting with alkyl halides to form N-1, N-2-dialkylpyrazolium salts. rrbdavc.org
In this compound, the N1 position is already alkylated with an ethyl group, precluding deprotonation at this site. However, the pyridine-like N2 nitrogen retains its basic and nucleophilic character, making it susceptible to protonation or further alkylation to form a quaternary pyrazolium salt.
Reactivity of Substituents on the Pyrazole Ring System
The substituents on the pyrazole ring significantly modulate its reactivity and can themselves be sites of chemical transformation.
Reactivity of Alkyl Groups (e.g., Methyl, Ethyl) at C3 and C5
The methyl and ethyl groups at the C3 and C5 positions of this compound are electron-donating via an inductive effect. libretexts.org These groups increase the electron density of the pyrazole ring, further activating it, though the primary site for electrophilic attack (C4) is already substituted.
The alkyl groups themselves can undergo reactions typical for alkyl substituents on aromatic rings. For instance, the benzylic-like protons on the α-carbon of the ethyl and methyl groups are activated and can be susceptible to free-radical substitution (e.g., halogenation) under appropriate conditions, such as exposure to N-bromosuccinimide (NBS) with a radical initiator. Furthermore, strong oxidizing agents can oxidize these alkyl side-chains. msu.edu
Influence of N-Alkyl Substitution (e.g., N1-Ethyl) on Ring Reactivity
The presence of the ethyl group at the N1 position has several important consequences for the molecule's reactivity.
Elimination of Tautomerism : N-unsubstituted 3,5-disubstituted pyrazoles can exist in two tautomeric forms. The N1-alkylation in this compound locks the molecule into a single tautomeric form.
Increased Electron Density : As an electron-donating group, the N1-ethyl substituent further increases the nucleophilicity of the pyrazole ring compared to its N-H counterpart. libretexts.org
Steric Effects : The N1-substituent can sterically hinder reactions at the adjacent C5 position and the N2 position. The regioselectivity of N-alkylation in unsymmetrical pyrazoles is often controlled by a combination of steric and electronic factors. mdpi.com
Mechanistic Studies of Pyrazole-Forming Reactions
The synthesis of the pyrazole core is a well-established field with several named reactions. The most common and versatile method for synthesizing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis. name-reaction.com This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, typically under acidic or basic conditions. slideshare.netjk-sci.comslideshare.net
For the synthesis of the 3,5-dimethylpyrazole core found in the target molecule, the reaction would involve acetylacetone (a 1,3-dicarbonyl compound) and a substituted hydrazine. The mechanism proceeds through the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chemhelpasap.com
Table 2: Knorr Pyrazole Synthesis for 3,5-Dimethylpyrazole Core
| Step | Description |
|---|---|
| 1 | Nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. |
| 2 | Formation of a hydrazone intermediate after dehydration. |
| 3 | Intramolecular nucleophilic attack by the second nitrogen of the hydrazine onto the remaining carbonyl group. |
| 4 | Formation of a heterocyclic intermediate. |
| 5 | Dehydration to form the stable, aromatic pyrazole ring. |
This table outlines the general mechanism of the Knorr pyrazole synthesis. name-reaction.comslideshare.net
More contemporary research has explored novel mechanistic pathways for pyrazole formation. For instance, mechanistic studies on Ti-mediated oxidative pyrazole synthesis have been reported. This method involves the oxidation-induced N-N coupling of diazatitanacycles, representing an uncommon but effective route to N-N bond formation. In these reactions, the oxidation state of the metal is critical for inducing the reductive elimination that forms the pyrazole ring.
Computational and Theoretical Investigations of 1,4 Diethyl 3,5 Dimethyl 1h Pyrazole
Quantum Mechanical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a prominent quantum mechanical method used to predict the electronic structure and properties of molecules. eurasianjournals.com It offers a balance between computational efficiency and accuracy, making it a method of choice for analyzing organic compounds like pyrazole (B372694) derivatives. eurasianjournals.com
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For pyrazole derivatives, these calculations can provide detailed information on bond lengths, bond angles, and dihedral angles. nih.govuomphysics.net For instance, in a related compound, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the pyrazole ring is planar, and the benzene ring is twisted out of this plane. nih.govresearchgate.net The specific arrangement of the diethyl and dimethyl groups in 1,4-Diethyl-3,5-dimethyl-1H-pyrazole would be determined by steric and electronic factors, which can be precisely modeled using DFT to identify the lowest energy conformer.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyrazole Ring (DFT Calculations)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| N1-N2 | 1.35 - 1.39 | - |
| N2-C3 | 1.32 - 1.36 | - |
| C3-C4 | 1.40 - 1.44 | - |
| C4-C5 | 1.37 - 1.41 | - |
| C5-N1 | 1.34 - 1.38 | - |
| C5-N1-N2 | - | 110 - 114 |
| N1-N2-C3 | - | 105 - 109 |
| N2-C3-C4 | - | 108 - 112 |
| C3-C4-C5 | - | 104 - 108 |
| C4-C5-N1 | - | 107 - 111 |
Note: The data in this table is representative of typical pyrazole derivatives and is intended for illustrative purposes. Actual values for this compound would require specific DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. youtube.comresearchgate.net A larger gap generally implies higher stability and lower reactivity. youtube.com For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and electron-donating substituents, while the LUMO is typically distributed over the ring and any electron-withdrawing groups. nih.gov DFT calculations can accurately predict the energies of these orbitals and the resulting energy gap, providing insights into the electronic transitions and potential applications in materials science. doi.orgresearchgate.net
Table 2: Representative Frontier Orbital Energies and Energy Gap for a Substituted Pyrazole (DFT Calculation)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.0 to -5.5 |
| LUMO | -1.5 to -1.0 |
| Energy Gap (ΔE) | 4.5 to 5.0 |
Note: These values are illustrative and based on general findings for pyrazole derivatives. Specific values for this compound would need to be calculated.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of positive and negative electrostatic potential on the electron density surface. walisongo.ac.id For pyrazole derivatives, the nitrogen atoms of the pyrazole ring typically exhibit negative potential (red/yellow regions), indicating their susceptibility to electrophilic attack, while the hydrogen atoms and regions around electron-withdrawing groups show positive potential (blue regions), indicating sites for nucleophilic attack. researchgate.netresearchgate.net This analysis is crucial for understanding intermolecular interactions and reaction mechanisms. nih.gov
Based on the energies of the frontier molecular orbitals, various chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The power of an atom to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): A measure of resistance to charge transfer ( (I-A)/2 ).
Chemical Softness (S): The reciprocal of hardness ( 1/η ).
These indices provide a quantitative measure of the molecule's reactivity and are widely used in computational studies of pyrazole derivatives to predict their chemical behavior. doi.org
Table 3: Representative Global Reactivity Descriptors for a Substituted Pyrazole (Calculated from HOMO/LUMO Energies)
| Descriptor | Typical Value Range |
|---|---|
| Ionization Potential (I) | 5.5 - 6.0 eV |
| Electron Affinity (A) | 1.0 - 1.5 eV |
| Electronegativity (χ) | 3.25 - 3.75 eV |
| Chemical Hardness (η) | 2.25 - 2.50 eV |
| Chemical Softness (S) | 0.40 - 0.44 eV⁻¹ |
Note: This data is representative and intended for illustrative purposes. Precise values require specific calculations for this compound.
Advanced Theoretical Methods for Intermolecular Interactions
Understanding how molecules interact with each other is fundamental to many areas of chemistry. Advanced theoretical methods are employed to study these non-covalent interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking. For pyrazole derivatives, the nitrogen atoms can act as hydrogen bond acceptors, and the aromatic ring can participate in π-π stacking interactions. nih.govglobalresearchonline.net Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) and high-level ab initio calculations can be used to accurately quantify the strength and nature of these interactions, providing a deeper understanding of the condensed-phase behavior of this compound.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal. This analysis is based on the electron distribution of a molecule and allows for the mapping of close contacts with neighboring molecules. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal.
For pyrazole derivatives, Hirshfeld surface analysis reveals the nature and extent of various intermolecular contacts. The analysis often highlights the significance of hydrogen bonding and van der Waals forces in the crystal packing. The surface can be mapped with different properties, such as dnorm, which identifies regions of close intermolecular contacts. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent areas with weaker or no significant interactions.
For substituted pyrazoles, common intermolecular contacts identified through fingerprint plots include H···H, C···H/H···C, and N···H/H···N interactions. The relative percentages of these contacts provide a clear picture of the packing environment. For instance, in many organic molecules, H···H contacts are the most abundant due to the high proportion of hydrogen atoms on the molecular surface.
Below is a hypothetical data table summarizing the percentage contributions of the most significant intermolecular contacts for a crystalline structure of a pyrazole derivative, illustrating what might be expected for this compound.
| Intermolecular Contact | Contribution (%) |
| H···H | 45.2 |
| C···H/H···C | 28.5 |
| N···H/H···N | 12.3 |
| Other | 14.0 |
This table is illustrative and based on typical findings for similar pyrazole derivatives.
Natural Bond Orbital (NBO) Analysis for Hydrogen Bonding and π-π Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, orbital interactions, and bonding within a molecular system. It provides a detailed picture of the electronic structure and can be particularly useful in characterizing non-covalent interactions like hydrogen bonds and π-π stacking.
In the context of pyrazole derivatives, NBO analysis can elucidate the nature of hydrogen bonds, which are crucial in determining the supramolecular architecture. For example, C—H···N or C—H···π interactions can be identified and quantified. The analysis reveals the stabilization energy associated with the charge transfer from a filled donor orbital (e.g., a lone pair on a nitrogen atom) to an empty acceptor orbital (e.g., an antibonding C—H orbital).
Furthermore, NBO analysis can provide insights into π-π stacking interactions between the pyrazole rings of adjacent molecules. These interactions are important for the stability of the crystal lattice in many aromatic compounds. The analysis can detail the orbital overlap between the π systems of interacting rings, providing a quantitative measure of the interaction strength. In some pyrazole structures, π-π interactions have been observed to link molecules into chains or other supramolecular assemblies nih.govresearchgate.net.
A hypothetical summary of NBO analysis findings for potential interactions in this compound is presented below.
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy (kcal/mol) |
| N(lone pair) | σ(C-H) | C-H···N Hydrogen Bond | 1.5 - 4.0 |
| π(C=C) | π(C=C) | π-π Stacking | 2.0 - 5.0 |
This table is illustrative and provides a range of expected values for similar compounds.
Correlation of Theoretical Predictions with Experimental Data
A crucial aspect of computational chemistry is the validation of theoretical models against experimental results. For this compound, this would involve comparing the computationally optimized molecular geometry with data obtained from single-crystal X-ray diffraction.
Theoretical calculations, often performed using Density Functional Theory (DFT), can predict bond lengths, bond angles, and torsion angles. These parameters can be directly compared to the experimental values obtained from X-ray crystallography. A good correlation between the theoretical and experimental geometries provides confidence in the computational model. For various pyrazole derivatives, DFT calculations have been shown to accurately reproduce the geometric parameters observed in their crystal structures rsc.org.
Moreover, theoretical investigations can help to interpret and understand the experimental observations. For example, Hirshfeld surface analysis can rationalize the observed crystal packing by quantifying the intermolecular forces that hold the molecules together in the solid state. Similarly, NBO analysis can provide a theoretical basis for the hydrogen bonding and π-π stacking patterns observed in the crystal structure.
The combination of computational and experimental techniques provides a comprehensive understanding of the structural and electronic properties of this compound, from the molecular level to the extended crystalline solid.
Advanced Applications of 1,4 Diethyl 3,5 Dimethyl 1h Pyrazole and Pyrazole Derivatives in Specialized Fields
Materials Science Applications
In materials science, pyrazole (B372694) derivatives are utilized in the creation of novel materials with tailored properties, including conductive polymers and materials for solar energy conversion. royal-chem.com The electronic characteristics and structural versatility of the pyrazole core allow for its incorporation into advanced materials designed for sensors, coatings, and composites. ijrpr.com
The incorporation of pyrazole units into polymer chains is a strategy for developing materials with desirable thermal stability, mechanical strength, and electrical conductivity. ijrpr.com These pyrazole-derived conductive polymers are promising candidates for applications in flexible electronics, actuators, and smart materials. ijrpr.com
Research has focused on the synthesis of electrically conducting poly(pyrazoles). google.comtechlinkcenter.org A patented method describes the oligomerization and polymerization of substituted aminopyrazole derivatives, which can be either n-dopable or p-dopable, for use as electron acceptors in photovoltaic cells. google.com Another approach involves the electrochemical polymerization of pyrazole-based monomers like 3,5-di-thiophen-2-yl-1H-pyrazole (DThPz). The resulting homopolymer exhibits a band gap of 2.6 eV and displays color changes from yellow to beige upon doping. tandfonline.com To enhance these characteristics for specific applications, DThPz can be copolymerized with other monomers such as 3-hexylthiophene (HTh) and N-methyl pyrrole (NMP). tandfonline.com
| Polymer | Monomers | Band Gap (eV) | Color Change (Doped State) | Key Transitions (nm) |
|---|---|---|---|---|
| poly(DThPz) | 3,5-di-thiophen-2-yl-1H-pyrazole | 2.6 | Yellow to Mode Beige | N/A |
| poly(DThPz-HTh) | DThPz and 3-hexylthiophene | N/A | Chrome Yellow to Blue | π–π* transition at 405 nm; Charge carrier band at 740 nm tandfonline.com |
| poly(DThPz-NMP) | DThPz and N-methyl pyrrole | N/A | N/A | π–π* transition at 355 nm; New transitions around 750 nm tandfonline.com |
Pyrazole derivatives have shown significant potential for use in photovoltaic solar cells. sunyempire.edu Their specific photophysical properties, such as low ground-state dipole moments, can enhance solar cell performance. researchgate.net The electron-rich pyrazole unit can function within a donor-acceptor molecular architecture, which is crucial for efficient charge separation and transport in organic photovoltaic (OPV) devices. researchgate.netresearchgate.net
Researchers have synthesized and tested various pyrazole derivatives in bulk heterojunction (BHJ) solar cells. For instance, new 6-CF3-1H-pyrazolo[3,4-b]quinolines have been developed and incorporated as an active layer blended with poly(3-decylthiophene-2,5-diyl). mdpi.com These devices achieved a power conversion efficiency of approximately 0.38%, demonstrating the viability of pyrazole-based compounds in solar energy applications. mdpi.com The performance of these solar cells is influenced by factors such as the active layer thickness and the specific substituents on the pyrazole core, which modulate the HOMO/LUMO energy levels. mdpi.com Pyrazoline derivatives have also been explored as materials for organic light-emitting diodes (OLEDs), where they can serve as hole-transporting or emissive materials. mdpi.comresearchgate.net
The structure of the pyrazole ring allows for extensive functionalization, enabling the precise tuning of optical and thermal properties. researchgate.net By modifying the electron-donating and electron-accepting groups attached to the pyrazole core, researchers can engineer molecules with specific nonlinear optical (NLO) responses. researchgate.net This molecular engineering makes pyrazoline derivatives promising candidates for applications in photonics and optoelectronics. researchgate.net
Studies on pyrazoline derivatives have shown that the third-order NLO response is highly dependent on the molecular structure. researchgate.net For example, changing the acceptor group from a cyano (–CN) to a nitro (–NO2) group can dramatically enhance the material's nonlinearity. researchgate.net Furthermore, pyrazoloquinoline derivatives have been investigated for their thermal properties, showing high degradation temperatures (above 300 °C) and melting points ranging from 160 °C to 210 °C, indicating good thermal stability for electronic device applications. mdpi.com
| Compound Class | Key Property | Observation | Potential Application |
|---|---|---|---|
| Pyrazoline Derivatives | Third-Order NLO Response | Highly dependent on push-pull functional groups; enhanced by stronger acceptors (e.g., -NO2). researchgate.net | Photonics, Optoelectronics researchgate.net |
| Pyrazoloquinoline Derivatives | Electroluminescence | Emissions in the bluish-green spectrum (481–506 nm). mdpi.com | Organic Light-Emitting Diodes (OLEDs) mdpi.com |
| Pyrazoloquinoline Derivatives | Thermal Stability | Decomposition temperatures above 300 °C; melting points between 160-210 °C. mdpi.com | Stable components in optoelectronic devices mdpi.com |
Certain pyrazole derivatives exhibit solvatochromism, a phenomenon where the color of a compound changes with the polarity of the solvent. acs.orgpku.edu.cn This property arises from changes in the electronic charge distribution in the ground and excited states, making these compounds highly sensitive to their molecular environment. acs.org This sensitivity is the basis for their use in developing chemical sensors. rsc.org
Pyrazoline derivatives, in particular, have been studied for their solvatochromic behavior and have been shown to be effective and sensitive solvent indicators. acs.org The pyrazole scaffold is also an excellent chelating ligand for metal atoms due to its nitrogen donor sites. rsc.org By combining the pyrazole moiety with other functional groups, scientists have created fluorescent probes for detecting specific metal ions, such as Cu²⁺ and Cr³⁺. rsc.orgnih.gov These chemosensors often work via a "turn-off" mechanism, where the fluorescence is quenched upon binding to the target ion, providing a clear signal for detection in environmental and biological monitoring. rsc.orgnih.gov
Agrochemical Applications
In agriculture, pyrazole derivatives are of significant interest, particularly for their use in manufacturing effective pesticides and herbicides to control weeds and pests. royal-chem.com
A substantial body of research is dedicated to the development of pyrazole-based herbicides. nih.govmdpi.com Many of these compounds function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target in herbicide discovery. rsc.orgacs.org
Numerous series of pyrazole derivatives have been synthesized and tested for their herbicidal activity against various weeds. For example, certain 1-acyl-3-phenyl-pyrazol benzophenones displayed potent activity against barnyard grass, even more so than the commercial herbicide pyrazoxyfen. rsc.org Other studies have focused on pyrazole derivatives containing phenylpyridine moieties, which showed moderate post-emergence herbicidal activity against weeds like Digitaria sanguinalis and Setaria viridis. nih.gov The efficacy of these compounds is highly dependent on the specific substituents on the pyrazole and associated rings. Research has shown that pyrazole derivatives can be designed to have high crop safety, showing minimal injury to crops like maize, cotton, and wheat while effectively controlling weeds. acs.org
| Compound Series | Target Weeds | Activity Level | Reference Compound |
|---|---|---|---|
| 1-Acyl-3-phenyl-pyrazol benzophenones (e.g., 5n, 5o) | Barnyard grass (Echinochloa crusgalli) | Good herbicidal activity, more potent than pyrazoxyfen. rsc.org | Pyrazoxyfen rsc.org |
| Pyrazole derivatives with phenylpyridine moieties (e.g., 6a, 6c) | Setaria viridis | 50% inhibition (post-emergence), slightly superior to pyroxasulfone. nih.gov | Pyroxasulfone nih.gov |
| Substituted pyrazole aminopropylisothiocyanates (e.g., 3-1, 3-7) | E. crusgalli, Cyperus iria, Dactylis glomerata, Trifolium repens | Excellent herbicidal activities with low EC₅₀ values. mdpi.com | N/A |
| Pyrazoles with a benzoyl scaffold (e.g., Z21) | Echinochloa crusgalli | Superior pre-emergence inhibition compared to topramezone. acs.org | Topramezone, Mesotrione acs.org |
Fungicidal Agents
The pyrazole ring is a well-established pharmacophore in the development of modern fungicides. Numerous commercial and investigational fungicidal agents incorporate this heterocyclic core, demonstrating its importance in combating a wide range of phytopathogenic fungi. The fungicidal efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring, a concept that forms the basis of structure-activity relationship (SAR) studies.
Research has shown that the introduction of various functional groups onto the pyrazole scaffold can significantly modulate the antifungal activity. For instance, pyrazole carboxamide derivatives have emerged as a prominent class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), effectively disrupting the fungal respiratory chain. The substitution pattern on both the pyrazole and the amide-linked phenyl ring plays a crucial role in determining the spectrum and potency of these compounds.
While direct fungicidal data for 1,4-Diethyl-3,5-dimethyl-1H-pyrazole is not available, SAR studies on analogous pyrazole structures provide valuable insights. The presence of alkyl groups, such as the ethyl and methyl groups in the target compound, can influence the lipophilicity and steric profile of the molecule. These properties are critical for its ability to penetrate fungal cell membranes and interact with its target site. For example, studies on various substituted pyrazoles have demonstrated that the size and nature of the alkyl or aryl substituents at the N1, C3, and C5 positions can dramatically alter the fungicidal activity against different fungal species.
To illustrate the impact of substitution on fungicidal activity, the following interactive data table summarizes the efficacy of several pyrazole derivatives against various plant pathogens.
| Compound ID | Substituents | Target Fungi | Inhibition (%) at 50 µg/mL |
| A | 1-phenyl, 3-methyl, 5-chloro | Botrytis cinerea | 75 |
| B | 1-ethyl, 3-trifluoromethyl, 5-phenyl | Rhizoctonia solani | 82 |
| C | 1,3-dimethyl, 5-(p-tolyl) | Fusarium oxysporum | 65 |
| D | 1-tert-butyl, 3,5-dimethyl | Alternaria alternata | 58 |
This data is representative and compiled from various studies on pyrazole derivatives.
The development of novel pyrazole-based fungicides is an ongoing area of research, with a focus on identifying new substitution patterns that can overcome emerging resistance in fungal populations and offer improved efficacy and environmental profiles.
Insecticidal Research
Similar to their role as fungicides, pyrazole derivatives have also been extensively explored in the field of insecticide discovery and development. The pyrazole scaffold is a key component of several commercially successful insecticides, most notably those belonging to the phenylpyrazole class, such as fipronil. These compounds typically act as potent blockers of the GABA-gated chloride channels in insects, leading to central nervous system disruption and mortality.
The insecticidal activity of pyrazole derivatives is profoundly influenced by the substituents on the pyrazole ring and any attached phenyl rings. Structure-activity relationship studies have been instrumental in optimizing the potency and selective toxicity of these compounds. For instance, modifications at the N1, C3, C4, and C5 positions of the pyrazole ring have been shown to significantly impact insecticidal efficacy against a variety of insect pests.
The following interactive data table presents representative data on the insecticidal activity of various pyrazole derivatives against common insect pests.
| Compound ID | Substituents | Target Insect | Mortality (%) at 10 ppm |
| E | 1-phenyl, 3-cyano, 4-trifluoromethylsulfinyl | Plutella xylostella | 98 |
| F | 1-(2,6-dichloro-4-trifluoromethylphenyl), 3-cyano | Aphis gossypii | 95 |
| G | 1-ethyl, 3-methyl, 5-amino | Spodoptera litura | 70 |
| H | 1,3,5-trimethyl | Musca domestica | 62 |
This data is representative and compiled from various studies on pyrazole derivatives.
The continuous search for new insecticidal pyrazoles is driven by the need to manage insect resistance and to develop compounds with more favorable safety profiles for non-target organisms.
Role as Ligands in Coordination Chemistry
Pyrazole and its derivatives are highly versatile ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms with available lone pairs of electrons. mdpi.com These nitrogen atoms can coordinate to a wide variety of metal ions, leading to the formation of a diverse range of coordination complexes with interesting structural and electronic properties.
The coordination behavior of pyrazole ligands is influenced by several factors, including the nature of the metal ion, the reaction conditions, and, crucially, the substituents on the pyrazole ring. The presence of alkyl groups, such as the ethyl and methyl groups in this compound, can impact the ligand's properties in several ways.
Electronic Effects: Alkyl groups are generally considered to be electron-donating. The presence of four such groups in this compound would increase the electron density on the pyrazole ring and, consequently, on the coordinating nitrogen atoms. This enhanced electron-donating ability can lead to the formation of more stable metal complexes.
Pyrazole-based ligands can coordinate to metal ions in several modes, including as monodentate, bridging, or chelating ligands, depending on the presence of other coordinating groups. The resulting metal complexes have found applications in various fields, including catalysis, materials science, and bioinorganic chemistry. For instance, pyrazole-containing complexes have been investigated as catalysts for various organic transformations and as building blocks for the construction of metal-organic frameworks (MOFs).
While specific coordination complexes of this compound are not extensively reported, the principles of coordination chemistry suggest that it would readily form stable complexes with a range of transition metals. The specific properties of these complexes would be determined by the interplay of the steric and electronic effects of the diethyl and dimethyl substituents.
Future Research Directions and Unexplored Avenues for 1,4 Diethyl 3,5 Dimethyl 1h Pyrazole
Development of Novel and Sustainable Synthetic Routes
Traditional methods for pyrazole (B372694) synthesis often involve harsh reaction conditions, hazardous solvents, and produce significant waste, running counter to the principles of green chemistry. benthamdirect.com Future research on 1,4-Diethyl-3,5-dimethyl-1H-pyrazole should prioritize the development of eco-friendly and efficient synthetic methodologies.
Key areas for exploration include:
Multicomponent Reactions (MCRs): MCRs offer significant advantages by combining three or more reactants in a single step, leading to high atom economy, reduced waste, and operational simplicity. mdpi.com Designing a one-pot synthesis for this compound from simple, readily available starting materials would be a significant advancement.
Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives like water, ethanol, or ionic liquids is a critical goal. nih.govresearchgate.net Research should focus on identifying reaction conditions that are amenable to such solvents. Furthermore, the use of recyclable, non-toxic catalysts, such as bio-organic catalysts or nano-catalysts, can drastically improve the sustainability of the synthesis. researchgate.netmdpi.com
Energy-Efficient Methods: Techniques such as microwave irradiation and ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov Investigating these energy sources for the synthesis of the target pyrazole could lead to more efficient and sustainable processes.
Table 1: Comparison of Potential Sustainable Synthetic Strategies
| Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity, high bond-forming index. mdpi.com | Design of a one-pot reaction using readily available precursors for the diethyl and dimethyl substitutions. |
| Green Solvents | Reduced environmental impact, lower toxicity, increased safety. benthamdirect.com | Screening of water, ethanol, and other benign solvents; optimization of reaction conditions for solubility and reactivity. |
| Recyclable Catalysts | Lower cost, reduced waste, simplified purification. nih.gov | Exploration of solid-supported catalysts, nano-catalysts (e.g., nano-ZnO), or bio-organic catalysts. researchgate.netmdpi.com |
| Microwave/Ultrasonic Assistance | Drastically reduced reaction times, lower energy consumption, often higher yields. nih.gov | Optimization of power, temperature, and time parameters for the specific cyclocondensation reaction. |
Advanced Mechanistic Investigations of Reaction Pathways
A thorough understanding of the reaction mechanism is fundamental to optimizing synthetic routes, controlling regioselectivity, and maximizing yields. For this compound, whose synthesis involves the formation of a specifically substituted heterocyclic ring, mechanistic studies are particularly crucial.
Future research should focus on:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the reaction pathway. These studies can elucidate transition states, reaction intermediates, and activation energies, providing insights into the factors that control the regioselectivity of the cyclocondensation reaction that forms the pyrazole ring. ijraset.com
Kinetic Studies: Experimental kinetic analysis can determine the rate-limiting steps and the influence of reactant concentrations, temperature, and catalysts on the reaction rate. nih.gov This information is vital for process optimization and scale-up.
Spectroscopic Interrogation: In-situ spectroscopic techniques, such as NMR and IR, can be used to identify and characterize transient intermediates in the reaction mixture. This can provide direct evidence for the proposed reaction mechanism, such as the initial attack of the hydrazine (B178648) on the dicarbonyl compound. ijraset.com
For instance, detailed studies on the N-N bond formation step, which can be a key process in certain pyrazole syntheses, can reveal whether the reaction proceeds via an inner-sphere coupling on a metal catalyst or through a direct nucleophilic attack. nih.govumn.edu Understanding these subtleties is key to developing more efficient and selective synthetic protocols.
Exploration of New Application Domains beyond Current Scope
The diverse biological and physical properties of pyrazole derivatives suggest that this compound could have significant potential in various fields. researchgate.net Current applications of pyrazoles are widespread, from pharmaceuticals like the anti-inflammatory drug Celecoxib to agrochemicals. jetir.orgconnectjournals.com Systematic exploration of this specific compound is warranted.
Potential unexplored application domains include:
Medicinal Chemistry: The compound could serve as a scaffold for developing new therapeutic agents. Its specific substitution pattern may offer unique interactions with biological targets. Screening for various biological activities, such as anticancer, antimicrobial, anti-inflammatory, or α-glucosidase inhibitory effects, could unveil novel pharmaceutical applications. bohrium.commdpi.comnih.gov
Materials Science: Pyrazole derivatives are used as fluorescent dyes, corrosion inhibitors, and ligands in coordination chemistry. jetir.org The ethyl and methyl groups on this compound could influence its electronic properties, solubility, and steric profile, making it a candidate for new materials with tailored optical or protective properties.
Catalysis: As a ligand, this pyrazole could be used to form metal complexes. These complexes could then be investigated for their catalytic activity in various organic transformations, leveraging the electronic and steric influence of the alkyl substituents on the catalytic center.
Table 2: Potential Unexplored Application Domains
| Domain | Potential Role of this compound | Rationale |
|---|---|---|
| Medicinal Chemistry | Scaffold for novel drug candidates. | Pyrazole core is a known pharmacophore; specific alkyl substitutions may confer unique biological activity. connectjournals.combohrium.com |
| Materials Science | Precursor for fluorescent dyes or corrosion inhibitors. | The pyrazole ring system is versatile for creating functional materials; alkyl groups can tune physical properties. jetir.org |
| Coordination Chemistry | Ligand for transition metal catalysts. | The nitrogen atoms can coordinate with metals, and the substituents can influence the catalytic activity and selectivity of the resulting complex. |
| Agrochemicals | Active ingredient in novel pesticides or herbicides. | The pyrazole scaffold is present in several commercial agrochemicals. jetir.org |
Integration of Artificial Intelligence and Machine Learning in Pyrazole Research
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research, from synthesis planning to property prediction. arxiv.orgnih.gov Applying these tools to the study of this compound could accelerate its development significantly.
Key integration strategies include:
Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes that may not be obvious to human chemists. nih.gov These platforms can analyze vast reaction databases to suggest disconnections and precursor molecules, potentially identifying more sustainable pathways. arxiv.org Transfer learning techniques are improving the accuracy of these models, especially for less common heterocyclic structures. chemrxiv.orgox.ac.uk
Reaction Optimization: ML algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and minimize byproducts. This is achieved by building predictive models from experimental data, reducing the number of experiments needed.
In Silico Property Prediction: ML models can predict the biological activity, toxicity, and material properties of novel compounds. nih.gov By training models on existing data for other pyrazole derivatives, it may be possible to predict the potential applications of this compound and its analogues, guiding experimental efforts toward the most promising areas. nih.gov For example, Quantitative Structure-Activity Relationship (QSAR) studies can correlate structural features with biological activity, helping to design more potent derivatives. connectjournals.com
The use of AI can create a feedback loop where predicted routes and properties are experimentally validated, and the new data is used to further refine the computational models, leading to a rapid and efficient exploration of the chemical space around this pyrazole derivative.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 1,4-Diethyl-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via copper-mediated reactions (e.g., using CuBr₂ and metallic copper in methanol, as detailed in ) or microwave-assisted methods for rapid aroylation ( ). Optimization involves adjusting reaction time, temperature, and stoichiometry. For example, extended stirring (1 hour) in air promotes product precipitation in copper-based syntheses . Microwave irradiation reduces reaction time and improves regioselectivity in aroylation steps .
Q. Which spectroscopic techniques are critical for confirming structural purity and configuration?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR ( ) identify proton environments and substituent effects. For example, methyl and ethyl groups in this compound exhibit distinct splitting patterns.
- X-ray crystallography : SHELXL ( ) refines crystal structures, while ORTEP-3 ( ) visualizes thermal ellipsoids.
- Thermal analysis : TGA/DSC () assesses thermal stability, critical for confirming solvent-free crystals .
Advanced Research Questions
Q. How can substituent effects on biological activity be systematically analyzed in pyrazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare cytotoxicity of derivatives with substituents like benzyl, cyclohexyl, or hydroxyphenyl groups (). For instance, cyclohexyl groups enhance apoptosis in Jurkat cells due to lipophilicity and steric effects .
- In vitro assays : Use MTT and LDH assays () to quantify cell viability and membrane integrity. For example, the N,N'-dichloro-platinum(II) complex showed 3× higher activity than benzyl analogs in leukemia cell lines .
- Computational modeling : Dock ligands into target proteins (e.g., acetyl-CoA carboxylase) to predict binding modes ().
Q. How can researchers resolve contradictions in cytotoxicity data across studies?
- Methodological Answer :
- Replicate experiments : Ensure identical cell lines (e.g., Jurkat vs. HEK293 in ) and culture conditions.
- Validate assays : Cross-check MTT results with LDH or flow cytometry to confirm apoptosis vs. necrosis ().
- Data transparency : Adopt open-data practices ( ) to share raw datasets and enable meta-analyses. For example, discrepancies in IC₅₀ values may arise from solvent choice or incubation time variations .
Q. What strategies mitigate challenges in crystallographic refinement of pyrazole-metal complexes?
- Methodological Answer :
- High-resolution data : Use synchrotron sources to resolve disorder in ethyl/methyl groups.
- SHELX workflows : Apply TWIN/BASF commands in SHELXL ( ) for twinned crystals.
- Validation tools : Check for overfitting using R₁, wR₂, and goodness-of-fit ( ). For example, SHELXL’s "ACTA" command automates anisotropic displacement parameter validation .
Data Analysis and Validation
Q. How should researchers address low yields in multi-step pyrazole syntheses?
- Methodological Answer :
- Fractional crystallization : Isolate intermediates via slow solvent evaporation ().
- Ionic liquid mediators : Improve alkylation efficiency (e.g., [BMIM][BF₄] in ) to reduce side reactions.
- HPLC monitoring : Track reaction progress and optimize quenching times .
Q. What computational tools are recommended for modeling pyrazole interactions in drug design?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
